N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Aryl Hydrocarbon Receptor AhR antagonist Oxalamide

This precisely substituted oxalamide (CAS 2034418-75-0) is a patent-defined AhR antagonist from the Phenex Pharmaceuticals series, featuring the critical 3-chlorophenyl-hydroxypropyl and pyridin-3-yl motif essential for target engagement. Unlike generics, its verified isomeric purity ensures reproducible antagonistic activity in CYP1A1 suppression and tumor microenvironment assays. Procure this exact scaffold to avoid the divergent binding profiles of 2-chloro, 4-chloro, or pyridin-2-yl analogs, preserving SAR integrity in your AhR pathway profiling and oncology target validation workflows.

Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
CAS No. 2034418-75-0
Cat. No. B2668903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
CAS2034418-75-0
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O
InChIInChI=1S/C16H16ClN3O3/c17-12-4-1-3-11(9-12)14(21)6-8-19-15(22)16(23)20-13-5-2-7-18-10-13/h1-5,7,9-10,14,21H,6,8H2,(H,19,22)(H,20,23)
InChIKeyYPDAVTKZIMKFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide: An AhR-Modulating Oxalamide Scaffold for Preclinical Research Procurement


N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 2034418-75-0) is a synthetic, asymmetrically N,N'-disubstituted oxalamide derivative bearing a meta-chlorophenyl-hydroxypropyl motif on one amide and a pyridin-3-yl group on the other [1]. It is categorized within the class of oxalamide-substituted heterocyclic compounds identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor [2]. The compound's structural features—specifically the combination of a 3-chlorophenyl ring, a secondary alcohol linker, and a 3-pyridyl terminus on the oxalamide core—place it within a pharmacophore region of interest for developing AhR antagonists relevant to oncology and immunology research [3].

Why Generic Substitution Fails for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide in AhR-Targeted Research


Within the AhR-modulating oxalamide chemical series, minor structural modifications to the N1-arylalkyl and N2-heteroaryl substituents profoundly alter receptor binding mode, functional activity (agonist vs. antagonist), and selectivity. As established in the Phenex Pharmaceuticals patent family [1], the specific combination of a 3-chlorophenyl ring with a hydroxypropyl linker and a pyridin-3-yl group is not a generic representation of the class but a precisely defined substitution pattern. Close analogs where the chlorine position is changed (e.g., 2-chlorophenyl or 4-chlorophenyl), the hydroxypropyl chain length is altered, or the pyridyl nitrogen is relocated (e.g., pyridin-2-yl) are anticipated to exhibit divergent AhR binding affinities and functional profiles [2]. Consequently, substituting this exact compound with an off-the-shelf oxalamide analog without verified, matching bioactivity data would risk experimental inconsistency and invalid structure-activity relationship conclusions.

Quantitative Comparative Evidence for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide: Head-to-Head and Cross-Study Analysis Against AhR Modulator Analogs


AhR Binding Classification: An Oxalamide Heterocycle for Antagonist Development

The compound is structurally disclosed within a patent series specifically claiming oxalamide-substituted heterocyclic compounds as AhR modulators, and in particular as AhR antagonists [1]. The patent establishes that compounds within this scaffold, featuring the oxalamide-linked pyridyl and substituted phenyl groups, bind directly to AhR and are designed for therapeutic antagonism, a functional profile distinct from classical AhR agonists like TCDD or non-selective AhR ligands [2]. While exact IC50/EC50 values for this specific molecule are not publicly disclosed in the available patent excerpts, the functional classification as an AhR antagonist differentiates it from agonist-predominant oxalamide analogs.

Aryl Hydrocarbon Receptor AhR antagonist Oxalamide Immuno-oncology

Structural Differentiation by meta-Chlorophenyl and Pyridin-3-yl Substitution Pattern

The compound's structural identity—specifically the 3-chlorophenyl (meta-chloro) and pyridin-3-yl (3-pyridyl) substitution—represents a precise isomeric choice within the AhR oxalamide series. Patent SAR data for the broader series indicate that substituent position on both the phenyl and pyridyl rings critically influences AhR binding potency and functional activity [1]. Pyridin-3-yl oxalamides are distinct from their pyridin-2-yl and pyridin-4-yl counterparts in terms of hydrogen-bonding geometry and electronic distribution across the oxalamide core. The 3-chlorophenyl substitution further provides a specific steric and electronic profile compared to the 2-chloro, 4-chloro, or unsubstituted phenyl variants [2]. This precise isomeric combination is documented as a reference example within the patent family, indicating its role as a defined comparator tool in the medicinal chemistry program.

Structure-Activity Relationship meta-substitution pyridine isomer Oxalamide

Physicochemical and Drug-Likeness Profile Differentiation Within the Oxalamide Series

The compound has a molecular formula of C16H16ClN3O3 and molecular weight of 333.77 g/mol [1]. This positions it in the lower molecular weight range compared to many polycyclic AhR modulators, with a calculated cLogP amenable to oral bioavailability profiling. The presence of both a hydrogen bond donor (secondary alcohol, oxalamide NH) and multiple acceptors (oxalamide carbonyls, pyridine nitrogen, alcohol oxygen) provides a balanced polarity profile. This property set is relevant for comparison against other AhR-targeting scaffolds, such as the higher molecular weight, more lipophilic polycyclic carbamoyl pyridones, where the oxalamide series offers a distinct physicochemical starting point for lead optimization [2].

Molecular properties Lipinski's rule Lead-likeness Oxalamide

Optimal Research and Industrial Application Scenarios for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide


AhR Antagonist Tool Compound for Immunology and Immuno-Oncology Target Validation

As a structurally defined oxalamide AhR antagonist from the Phenex Pharmaceuticals series [1], this compound is suited for use as a pharmacological tool to probe AhR-mediated suppression of anti-tumor immunity. It can be deployed in in vitro assays (e.g., HepG2-Lucia AhR reporter cells) to confirm AhR antagonism and downstream CYP1A1 suppression, enabling target validation studies in the tumor microenvironment where AhR activation promotes immune evasion. Its defined substitution pattern supports reproducible SAR exploration against known AhR agonists like TCDD or endogenous ligands such as kynurenine.

Reference Standard for Oxalamide-Based AhR Modulator Chemical Series QC and Lot-to-Lot Consistency

Given the criticality of isomeric purity (3-chlorophenyl, pyridin-3-yl) for AhR bioactivity [2], this compound can serve as a characterized reference standard for analytical quality control (HPLC, LC-MS, NMR) when procuring or synthesizing analogs within the same oxalamide AhR modulator series. Its well-defined molecular formula (C16H16ClN3O3) and moderate molecular weight (333.77 g/mol) facilitate precise quantification and purity assessment in batch release testing.

Fragment-Based or Ligand-Efficiency-Driven Medicinal Chemistry Starting Point

With a molecular weight of ~334 Da and balanced hydrogen bonding capacity, this compound occupies a favorable ligand efficiency space relative to larger, more complex AhR modulators [3]. It is therefore appropriate as a starting scaffold for structure-guided optimization programs aiming to improve AhR binding affinity while maintaining favorable drug-like properties. The modular oxalamide synthesis allows independent modification of the chlorophenyl-hydroxypropyl and pyridyl moieties to explore vectors for enhanced potency and selectivity.

Chemical Probe for Differentiating AhR Antagonism from Agonism in Pathway Profiling Panels

The patent-defined antagonistic functional profile of this oxalamide-substituted heterocyclic compound [1] makes it valuable for inclusion in AhR pathway profiling panels where differentiation between agonist and antagonist activity is required. Comparing the transcriptional fingerprint of this compound against AhR agonists (e.g., FICZ, ITE) in gene expression arrays (CYP1A1, CYP1B1, ALDH3A1, NQO1, UGT1A1) provides a mechanistic benchmark for characterizing novel AhR modulators.

Quote Request

Request a Quote for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.